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1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1705766-10-4) is a synthetic sulfonylpyrrolidine derivative with the molecular formula C₁₄H₁₉NO₅S₂ and a molecular weight of 345.43 g/mol. The compound features a pyrrolidine ring substituted at the 3-position with a methylsulfonyl group and N-acylated with a 3-(phenylsulfonyl)propan-1-one chain, yielding a dual-sulfonyl architecture that distinguishes it from simpler mono-sulfonyl pyrrolidines.

Molecular Formula C14H19NO5S2
Molecular Weight 345.43
CAS No. 1705766-10-4
Cat. No. B2961264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
CAS1705766-10-4
Molecular FormulaC14H19NO5S2
Molecular Weight345.43
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H19NO5S2/c1-21(17,18)13-7-9-15(11-13)14(16)8-10-22(19,20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyGRLZDOXVUFZVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1705766-10-4): Structural Identity, Physicochemical Profile, and Compound Class Context for Research Procurement


1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1705766-10-4) is a synthetic sulfonylpyrrolidine derivative with the molecular formula C₁₄H₁₉NO₅S₂ and a molecular weight of 345.43 g/mol [1]. The compound features a pyrrolidine ring substituted at the 3-position with a methylsulfonyl group and N-acylated with a 3-(phenylsulfonyl)propan-1-one chain, yielding a dual-sulfonyl architecture that distinguishes it from simpler mono-sulfonyl pyrrolidines [2]. Its computed physicochemical parameters—clogP of 0.10, topological polar surface area (tPSA) of 83.91 Ų, one hydrogen bond donor, and six hydrogen bond acceptors—place it within Lipinski Rule-of-Five compliant chemical space [3]. The compound is listed in the ZINC database (ZINC7985528) and the Wiley Registry of Mass Spectral Data, indicating its availability as a characterized research reagent [2][4]. Per ChEMBL, no bioactivity has been annotated for this specific compound, positioning it as an underexplored scaffold for de novo chemical biology and medicinal chemistry programs [2].

Why 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one Cannot Be Replaced by Generic Sulfonylpyrrolidine Analogs in Target-Focused Research


Generic substitution among sulfonylpyrrolidine derivatives is unreliable because minor structural variations in this compound class produce large shifts in target engagement, physicochemical properties, and biological selectivity. In the N-sulfonylpyrrolidine-containing uracil series, converting the N-carbonyl linkage to an N-sulfonyl linkage altered human dUTPase inhibitory potency by over 10-fold (IC₅₀ = 0.15 μM for lead 12k vs. >10 μM for inactive analogs) [1]. Similarly, within the 1-benzenesulfonylpyrrolidine family disclosed for HDL elevation, substitution pattern changes on the pyrrolidine ring and the sulfonyl aryl group were shown to dramatically affect in vivo lipid-modulating efficacy [2]. The target compound's unique combination of a 3-methylsulfonyl substitution on the pyrrolidine ring and a 3-phenylsulfonylpropan-1-one N-acyl chain creates a distinct electrostatic and steric environment not replicated by analogs bearing only a single sulfonyl group (e.g., 1-(methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine, MW 289.4) or those with alternative 3-position substituents (e.g., phenyl, 4-methoxyphenyl, or pyrimidinyloxy) . These structural distinctions translate into differences in logP, hydrogen bonding capacity, and conformational flexibility that directly impact assay-specific performance and cannot be predicted from class-level behavior alone.

Quantitative Differentiation Evidence for 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1705766-10-4) vs. Closest Structural Analogs


Physicochemical Property Differentiation: clogP and tPSA Comparison vs. 1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine and 3-(Benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one

The target compound exhibits a computed clogP of 0.10 and tPSA of 83.91 Ų, as determined by the EOS57120 computational model [1]. In contrast, the simpler analog 1-(methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine (C₁₁H₁₅NO₄S₂, MW 289.4) lacks the propan-1-one linker and is predicted to have a higher logP (estimated ~1.0–1.5 based on reduced polar surface area) and lower tPSA (~67 Ų) due to the absence of the amide carbonyl and the fewer heteroatoms . The comparator 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one (CAS 1209971-65-2, C₁₉H₂₁NO₃S, MW 343.44) replaces the methylsulfonyl group with a phenyl ring, which is expected to increase logP by approximately 2–3 log units while reducing H-bond acceptor count from 6 to 3, fundamentally altering solubility and membrane permeability profiles . The target compound's intermediate polarity (clogP 0.10) and higher HBA count (6) make it distinctly more suitable for aqueous-compatible assay formats compared to more lipophilic analogs.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Complexity and Fraction sp3 Differentiation: Target Compound vs. 1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine

The target compound has a fraction sp3 of 0.57 (22 heavy atoms) as cataloged in ZINC [1]. Its analog 1-(methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine, lacking the propan-1-one linker, contains only 18 heavy atoms with a lower fraction sp3 (estimated ~0.50), reflecting reduced three-dimensional character . The additional rotatable bonds in the target compound (4–5, depending on the computational model) vs. the simpler analog (approximately 2–3) contribute to greater conformational entropy, which can be advantageous for induced-fit binding mechanisms but also demands careful control of pre-organization in structure-based design [1][2]. Within the sulfonylpyrrolidine class, increasing three-dimensionality (higher fraction sp3) has been correlated with improved clinical candidate progression rates, making the target compound's enhanced molecular complexity a procurement-relevant structural differentiator [2].

Drug Discovery Molecular Complexity Fraction sp3 Analysis

Mass Spectral Fingerprint Confirmation: Verified Wiley Registry Entry vs. Uncharacterized Research Intermediates

The target compound has a confirmed mass spectral entry in the Wiley Registry of Mass Spectral Data 2023 (part of the KnowItAll Mass Spectral Library), with an exact mass of 345.070465 g/mol and InChIKey ULMJDBWORPPFCT-UONOGXRCSA-N [1]. This provides a verified GC-MS reference spectrum that can be used for identity confirmation and purity assessment upon receipt. In contrast, many closely related research analogs—including 1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1210255-96-1) and 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 2034366-19-1)—lack publicly accessible reference spectra in major spectral libraries, necessitating in-house characterization before use . The availability of a verified spectral fingerprint reduces the analytical validation burden for procurement and enables immediate compound verification via GC-MS upon receipt.

Analytical Chemistry Quality Control Compound Identity Verification

Lipinski Rule-of-Five Compliance and Drug-Likeness: Target Compound vs. N-Sulfonylpyrrolidine-Containing Uracil dUTPase Inhibitors

The target compound complies with all Lipinski Rule-of-Five criteria: MW 345.44 (<500), clogP 0.10 (<5), HBD 1 (<5), HBA 6 (<10), and rotatable bonds 4 (≤10) [1]. In contrast, the N-sulfonylpyrrolidine-containing uracil dUTPase inhibitor 12k (J Med Chem 2012), while potent (IC₅₀ = 0.15 μM), has a higher molecular weight (>400 Da) and a uracil ring that increases HBD count, potentially limiting its drug-likeness profile [2]. The target compound's fully Rule-of-Five compliant profile, combined with zero structural alerts flagged in ZINC [3], positions it as a cleaner chemical probe candidate with lower risk of assay interference from reactive functionalities compared to certain sulfonylpyrrolidine analogs bearing potentially problematic substructures (e.g., aniline, nitro, or Michael acceptor motifs).

Drug-Likeness Assessment ADME Prediction Lead Selection

Dual-Sulfonyl Architecture Differentiation: Target Compound vs. Mono-Sulfonyl Pyrrolidine Building Blocks

The target compound incorporates two electronically distinct sulfonyl groups: a methylsulfonyl substituent directly on the pyrrolidine ring (electron-rich, aliphatic S-environment) and a phenylsulfonyl group at the terminus of the propan-1-one chain (electron-deficient, aromatic S-environment) . This contrasts with the widely used building block 3-(methylsulfonyl)pyrrolidine (CAS 433980-62-2, C₅H₁₁NO₂S, MW 149.21), which contains only a single sulfonyl group and lacks the N-acyl chain entirely . In sulfonylpyrrolidine medicinal chemistry, the presence of dual sulfonyl motifs has been exploited to achieve cooperative binding interactions—for example, in the sulfonylpyrrolidine HDL-elevating series (US Patent 7,468,369), where the combination of pyrrolidine sulfonyl and a second aryl sulfonyl group was required for potent in vivo efficacy [1]. The target compound's pre-installed dual-sulfonyl architecture eliminates the need for sequential synthetic elaboration, providing a more advanced intermediate for structure-activity relationship (SAR) exploration.

Chemical Biology Fragment-Based Drug Discovery Pharmacophore Design

ChEMBL Annotation Status: Absence of Known Bioactivity as a Differentiator for Chemical Probe Development

According to the ZINC database (ChEMBL 20 integration), the target compound has no known bioactivity annotated—no IC₅₀, EC₅₀, Kd, or Ki values are associated with this structure in any public bioactivity database [1]. In contrast, related sulfonylpyrrolidine scaffolds have extensive bioactivity annotations: N-sulfonylpyrrolidine uracil derivatives are established dUTPase inhibitors (IC₅₀ = 0.15–0.021 μM) [2]; certain 1-benzenesulfonylpyrrolidines are annotated as bradykinin receptor antagonists [3]; and sulfonylpyrrolidine modulators of androgen receptor function are disclosed in patent literature [4]. The absence of annotated bioactivity for the target compound makes it particularly suitable for unbiased phenotypic screening and chemical probe discovery, where pre-existing target annotations could bias hit interpretation or create intellectual property entanglements.

Chemical Probe Development Target Deconvolution Phenotypic Screening

Recommended Research and Industrial Application Scenarios for 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one Based on Quantitative Differentiation Evidence


Phenotypic Screening and Chemical Probe Discovery in Underexplored Target Space

The target compound's complete absence of annotated bioactivity in ChEMBL (0 entries) makes it an ideal candidate for unbiased phenotypic screening campaigns [1]. Unlike N-sulfonylpyrrolidine uracil derivatives, which carry pre-existing target annotations as dUTPase inhibitors (IC₅₀ = 0.15 μM) and may introduce confirmation bias in hit triaging, this compound offers a truly naive chemical starting point [1]. Its Lipinski-compliant physicochemical profile (MW 345.44, clogP 0.10, tPSA 83.91 Ų) ensures compatibility with standard high-throughput screening assay conditions without the solubility or aggregation issues common to more lipophilic sulfonylpyrrolidine analogs [2]. The verified Wiley Registry mass spectrum enables immediate identity confirmation upon compound receipt, supporting robust quality control in screening workflows [3].

Structure-Activity Relationship (SAR) Exploration Around Dual-Sulfonyl Pyrrolidine Pharmacophores

The compound's dual-sulfonyl architecture—combining a 3-methylsulfonyl substituent on the pyrrolidine ring with a 3-phenylsulfonylpropan-1-one N-acyl chain—provides a more advanced SAR starting point than the widely used mono-sulfonyl building block 3-(methylsulfonyl)pyrrolidine (CAS 433980-62-2, MW 149.21) . In the HDL-elevating sulfonylpyrrolidine series disclosed in US Patent 7,468,369, the presence of dual sulfonyl groups was essential for in vivo efficacy, suggesting that the target compound's pre-installed bis-sulfonyl framework could accelerate the exploration of cooperative binding interactions in lipid-modulating or cardiovascular target programs [4]. The compound's intermediate polarity (clogP 0.10) and 6 H-bond acceptors also make it suitable for systematic derivatization to probe hydrogen bonding and lipophilic contacts within enzyme active sites.

Negative Control or Orthogonal Chemotype for Sulfonylpyrrolidine-Based Target Engagement Studies

Given the absence of known bioactivity for the target compound, researchers studying established sulfonylpyrrolidine targets—such as human dUTPase, bradykinin receptors, or androgen receptors—can employ this compound as a structurally related but putatively inactive negative control [1][5]. Its structural similarity to active N-sulfonylpyrrolidine scaffolds (same pyrrolidine core and sulfonyl functional groups) but distinct substitution pattern (3-methylsulfonyl + propan-1-one linker vs. N-sulfonyl uracil) enables meaningful control experiments that distinguish target-specific effects from class-wide non-specific interactions. The verified mass spectral identity provides the analytical certainty required for publication-quality control experiments [3].

Computational Chemistry and In Silico Screening Library Design

The target compound's favorable computed properties—zero Rule-of-Five violations, fraction sp3 of 0.57, and absence of structural alerts—make it an attractive entry for virtual screening library enumeration and docking studies [2][6]. Its higher three-dimensionality (fraction sp3 0.57 vs. ~0.50 for simpler sulfonylpyrrolidines) aligns with the 'escape from flatland' paradigm, which correlates increased saturation with improved clinical candidate quality [6]. The compound's exact mass (345.070465 g/mol) and InChIKey (ULMJDBWORPPFCT-UONOGXRCSA-N) are unambiguously defined in the Wiley Registry, facilitating accurate cheminformatics registration and preventing duplicate entries across compound collections [3].

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